

Addressing thermal expansion errors in WENZEL LH 65 measurements

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Compound of Interest

Compound Name: LH65.3

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Technical Support Center: WENZEL LH 65

Welcome to the Technical Support Center for the WENZEL LH 65 Coordinate Measuring Machine. This resource is designed for researchers, scientists, and drug development professionals to help you identify, understand, and mitigate thermal expansion errors in your high-precision measurements.

Frequently Asked Questions (FAQs)

Q1: What is thermal expansion and why is it a concern for my WENZEL LH 65 measurements?

A1: Thermal expansion is the tendency of matter to change in volume in response to a change in temperature. For high-precision coordinate measuring machines like the WENZEL LH 65, even minute temperature fluctuations can cause the machine's components (made of granite and other materials) and the workpiece being measured to expand or contract.^{[1][2][3]} This can introduce significant errors into your measurements, potentially compromising the validity of your research and development data.

Q2: What are the ideal environmental conditions for operating the WENZEL LH 65 to minimize thermal errors?

A2: To ensure optimal performance and minimize thermal expansion effects, the WENZEL LH 65 should be operated in a controlled environment. The recommended conditions are:

Parameter	Recommended Range
Operating Temperature	15-30°C
Temperature for MPEE (Maximum Permissible Error, Length)	19-21°C
Relative Humidity	40-70%

Maintaining a stable temperature, ideally around 20°C (68°F), is crucial for measurement consistency.[3]

Q3: Does my WENZEL LH 65 have built-in protection against thermal errors?

A3: Yes, the WENZEL LH series can be equipped with automatic temperature compensation.[4][5][6] The Premium and Premium-Select models of the LH 65 include automatic temperature compensation with sensors on the machine axes and the workpiece.[6] This system dynamically adjusts for temperature variations to improve measurement accuracy.[4]

Q4: How does the granite construction of the WENZEL LH 65 help with thermal stability?

A4: The WENZEL LH 65 utilizes granite for its base plate, crossbeam, and quill.[5] Granite has a relatively low coefficient of thermal expansion and excellent thermal stability.[7] Using the same material for all axes ensures a homogeneous thermal behavior, which contributes to the machine's intrinsic accuracy and long-term stability.[7][8]

Q5: What are the primary sources of thermal variation in a lab environment?

A5: Thermal variations can arise from several sources, including:

- HVAC system cycling
- Direct sunlight exposure on the CMM or workpiece
- Heat generated by the CMM's own motors and electronics
- Heat from nearby equipment

- Body heat from operators
- Opening and closing of doors to the laboratory

Troubleshooting Guide: Thermal Expansion Errors

This guide provides a systematic approach to identifying and resolving measurement inaccuracies caused by thermal expansion.

Symptom 1: Gradual drift in measurements of a stable artifact over time.

Possible Cause	Troubleshooting Steps
Inadequate thermal stabilization (soaking) time for the workpiece.	1. Ensure the workpiece has been in the temperature-controlled environment of the CMM for a sufficient period to reach thermal equilibrium. The required time depends on the material and mass of the part. 2. As a best practice, allow parts to acclimate for at least two hours before measurement.
Fluctuations in ambient laboratory temperature.	1. Monitor the laboratory temperature using a calibrated thermometer over the course of a measurement cycle. 2. Identify and mitigate sources of temperature variation (e.g., drafts, direct sunlight).
CMM's temperature compensation system is not functioning correctly.	1. Verify that the temperature sensors on the CMM and workpiece are clean and properly positioned. 2. Perform a health check of the temperature compensation system through the CMM software, if available. 3. If the issue persists, contact WENZEL service for a system calibration.

Symptom 2: Inconsistent measurements of the same feature on a part.

Possible Cause	Troubleshooting Steps
Handling of the workpiece during measurement.	1. Minimize handling of the workpiece with bare hands to avoid transferring body heat. Use gloves or tongs when possible. 2. If the part must be repositioned, allow it to re-stabilize before continuing measurement.
Short-term temperature changes in the measurement environment.	1. Check for drafts from air conditioning vents or open doors that could be causing rapid, localized temperature changes.
Heat generated by the CMM during long measurement cycles.	1. For very long, continuous measurement runs, monitor the temperature of the CMM's structural components. 2. If significant heating is observed, consider breaking the measurement into smaller segments with cooling periods in between.

Symptom 3: Discrepancy between CMM measurements and other measurement methods.

Possible Cause	Troubleshooting Steps
Different coefficients of thermal expansion (CTE) between the workpiece and the CMM's scales.	1. Ensure that the correct CTE for the workpiece material is entered into the measurement software for accurate compensation. 2. If the CTE is unknown, consult material specification sheets or the data table provided in this guide.
Measurement performed at a temperature different from the standard reference temperature (20°C).	1. Verify that the CMM's temperature compensation system is active and correctly configured for the ambient temperature. 2. If possible, perform measurements closer to the 20°C reference temperature.

Experimental Protocols

Protocol 1: Quantifying Thermal Drift of the WENZEL LH 65

Objective: To quantify the measurement drift of the CMM over time due to thermal variations in the laboratory environment.

Materials:

- Calibrated step gauge or ball bar made of a thermally stable material (e.g., Zerodur, Invar).
[\[9\]](#)[\[10\]](#)
- Temperature and humidity data logger.

Methodology:

- Place the temperature and humidity data logger near the center of the CMM's working volume.
- Position the calibrated artifact (step gauge or ball bar) in a central and stable location on the CMM table.
- Allow the artifact and the CMM to thermally stabilize for at least 24 hours in the controlled environment.
- Develop a CMM program to measure a specific, known length on the artifact. For a step gauge, this would be the distance between two specific faces. For a ball bar, it would be the distance between the centers of the two spheres.
- Execute the measurement program and record the measured length.
- Repeat the measurement every 30 minutes for a period of 8-12 hours without disturbing the setup.
- Simultaneously, record the temperature and humidity at each measurement interval.
- Data Analysis:
 - Plot the measured length versus time.
 - Plot the temperature versus time.

- Analyze the correlation between the change in measured length and the change in temperature to determine the thermal drift of the CMM system in $\mu\text{m}/^\circ\text{C}$.

Protocol 2: Verifying the Accuracy of the Temperature Compensation System

Objective: To verify that the CMM's automatic temperature compensation system is functioning correctly.

Materials:

- Calibrated gauge block of a known material with a known coefficient of thermal expansion (e.g., steel).
- Two calibrated temperature sensors.

Methodology:

- Place one temperature sensor on the gauge block and another to measure the ambient air temperature near the CMM.
- Allow the gauge block to acclimate to the laboratory temperature (ideally 20°C) for several hours.
- Measure the length of the gauge block with the CMM's temperature compensation turned OFF. Record the measured length and the temperatures from both sensors.
- Turn the CMM's temperature compensation ON. Ensure the correct CTE for the gauge block material is entered in the software.
- Repeat the measurement of the gauge block.
- Induce a controlled change in the temperature of the gauge block (e.g., by carefully warming it a few degrees above ambient). Do not heat the CMM structure itself.
- Once the gauge block reaches a stable, elevated temperature, repeat steps 3 and 4.
- Data Analysis:

- At each temperature, compare the measured length with and without temperature compensation to the expected length (calculated using the gauge block's calibrated length, CTE, and measured temperature).
- The measurements taken with temperature compensation enabled should be significantly closer to the calculated expected length, demonstrating the effectiveness of the compensation system.

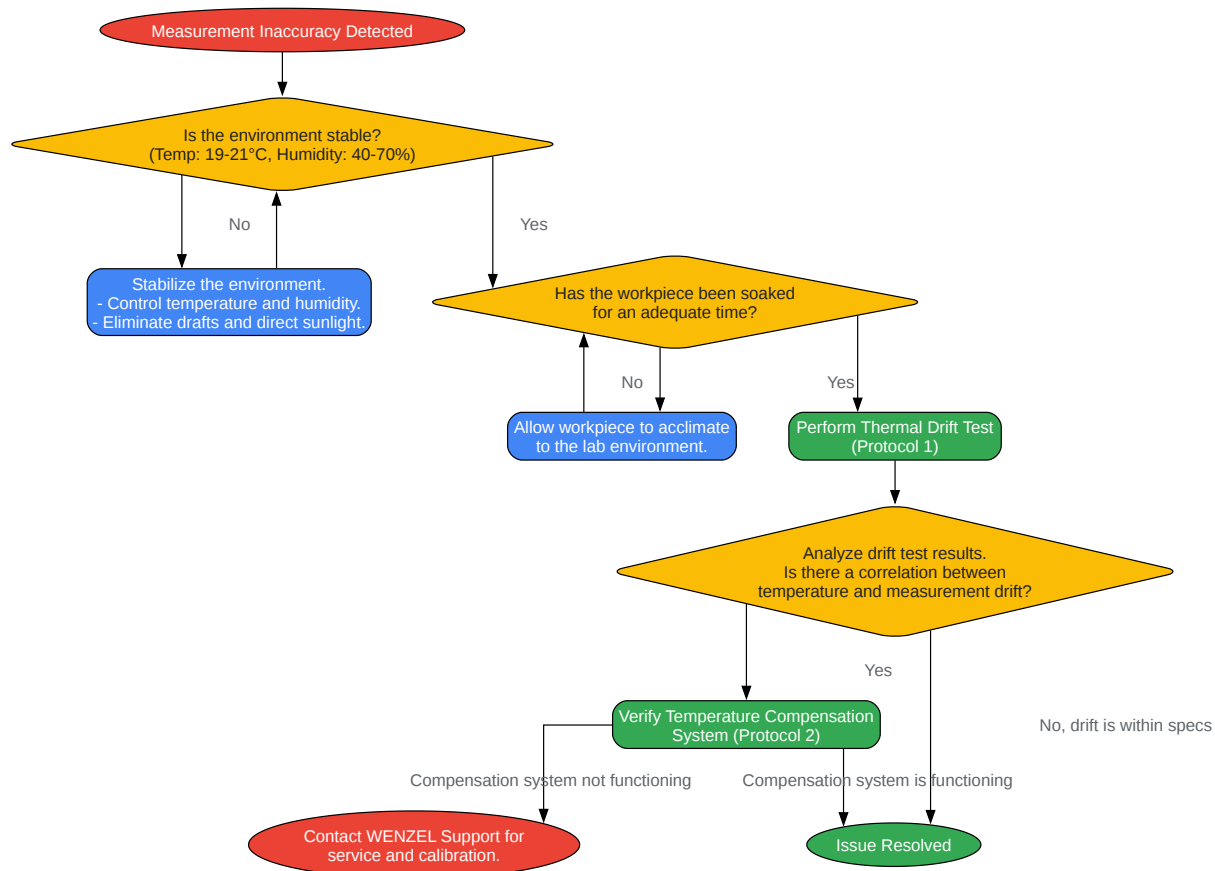
Data Presentation

Table 1: Coefficients of Linear Thermal Expansion for Common Materials

Material	Coefficient of Thermal Expansion (α) per °C ($\times 10^{-6}$)	Coefficient of Thermal Expansion (α) per °F ($\times 10^{-6}$)
Aluminum	24	13
Brass	19	11
Copper	17	9.4
Steel	13	7.2
Stainless Steel (Austenitic)	16.3	-
Cast Iron	11.0	-
Glass, ordinary	9	5
Glass, pyrex	4	2.2
Quartz, fused	0.59	0.33
Acetal	-	59.2
Acrylic, sheet, cast	-	45.0
Titanium	8.6	4.8
Invar	1.2	0.67
Zerodur	-0.1	-0.06

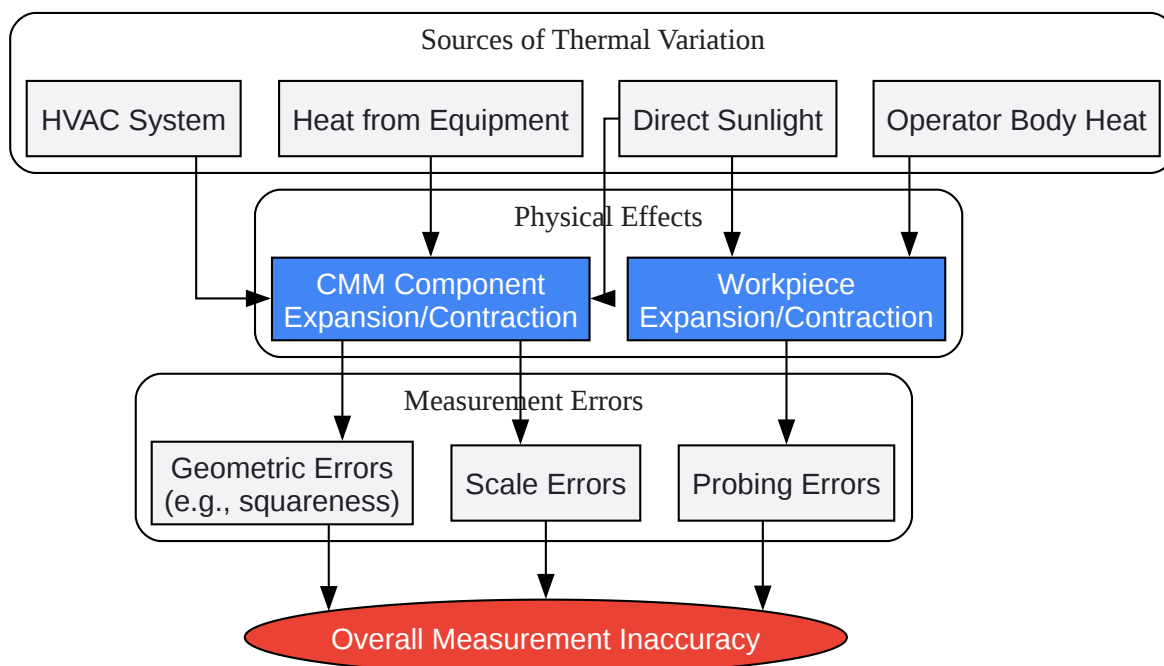
Note: These are approximate values. The exact coefficient can vary depending on the specific alloy and temperature range.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Visualizations



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Caption: Troubleshooting workflow for thermal expansion errors.



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Caption: Signaling pathway of thermal influences on measurement accuracy.

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